PIK-39 is a selective inhibitor of the phosphoinositide 3-kinase p110δ isoform, which is part of the class I phosphoinositide 3-kinases family. This compound was developed as part of a broader effort to target specific isoforms of phosphoinositide 3-kinases due to their significant roles in various cellular processes, including cell growth, proliferation, and survival. PIK-39 demonstrates a remarkable selectivity profile, exhibiting 100 to 1000-fold selectivity for p110δ over other isoforms such as p110α, p110β, and p110γ . The structural basis for this selectivity has been elucidated through crystallography studies that reveal how PIK-39 binds within the ATP-binding pocket of the enzyme, inducing conformational changes that favor its interaction with p110δ .
The synthesis of PIK-39 involves several key steps, typically starting from commercially available quinazolinone derivatives. Although specific synthetic routes may vary, a common approach includes:
Technical parameters such as reaction temperatures, solvents (often dimethyl sulfoxide), and catalysts can significantly influence yield and purity .
PIK-39 is characterized by a quinazolinone core structure substituted with a methoxyphenyl group. Its molecular formula is C₁₅H₁₃N₃O₂, with a molecular weight of approximately 269.28 g/mol. The crystal structure analysis shows that the purine-like moiety occupies the “adenine” pocket within the ATP-binding site of p110δ . Key interactions involve hydrogen bonds with hinge residues (Glu826 and Val828) and hydrophobic interactions with nearby residues (Trp760 and Ile777), which contribute to its binding affinity .
PIK-39 primarily acts as an inhibitor in biochemical assays targeting the activity of phosphoinositide 3-kinases. It exhibits competitive inhibition against ATP in the active site of p110δ. The compound's binding leads to conformational changes that reduce enzymatic activity by obstructing substrate access . The inhibition kinetics are characterized by IC₅₀ values in the mid-nanomolar range, indicating potent activity against p110δ.
The mechanism by which PIK-39 inhibits p110δ involves several critical steps:
This mechanism resembles that seen in certain protein kinase inhibitors, which exploit conformational differences among closely related kinases to achieve specificity .
PIK-39 exhibits several notable physical and chemical properties:
These properties are crucial for its application in biological assays and therapeutic contexts .
PIK-39 has significant potential applications in both research and clinical settings:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2